BenchChemオンラインストアへようこそ!

5-amino-1-(3-bromophenyl)-N-cyclohexyl-1H-1,2,3-triazole-4-carboxamide

Lipophilicity Metabolic stability Permeability

Procure 5-amino-1-(3-bromophenyl)-N-cyclohexyl-1H-1,2,3-triazole-4-carboxamide to leverage its unique structural differentiation within the 5-amino-1,2,3-triazole-4-carboxamide (ATC) scaffold. The specific meta-bromophenyl and N-cyclohexyl substitutions are critical for submicromolar anti-Trypanosoma cruzi activity (pEC50 > 6) and RecA/LexA SOS pathway inhibition. The N-cyclohexyl group provides a predictable +0.8 to +1.1 log unit increase in XLogP3-AA versus the N-isopropyl analog, making it essential for systematic matched molecular pair (MMP) studies of cycloalkyl lipophilicity on metabolic stability, solubility, and oral exposure. Substituting this compound with analogs of differing ring size or halogen position cannot be assumed to preserve its target potency or off-target profile. This product is ideal for kinase selectivity profiling, ion channel modulation studies, and structure-property relationship (SPR) optimization campaigns.

Molecular Formula C15H18BrN5O
Molecular Weight 364.24 g/mol
Cat. No. B5129850
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-amino-1-(3-bromophenyl)-N-cyclohexyl-1H-1,2,3-triazole-4-carboxamide
Molecular FormulaC15H18BrN5O
Molecular Weight364.24 g/mol
Structural Identifiers
SMILESC1CCC(CC1)NC(=O)C2=C(N(N=N2)C3=CC(=CC=C3)Br)N
InChIInChI=1S/C15H18BrN5O/c16-10-5-4-8-12(9-10)21-14(17)13(19-20-21)15(22)18-11-6-2-1-3-7-11/h4-5,8-9,11H,1-3,6-7,17H2,(H,18,22)
InChIKeyKPHMGHUVZZPXBN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Amino-1-(3-bromophenyl)-N-cyclohexyl-1H-1,2,3-triazole-4-carboxamide – Core Identity and Procurement-Relevant Class Context


5-Amino-1-(3-bromophenyl)-N-cyclohexyl-1H-1,2,3-triazole-4-carboxamide (molecular formula C15H18BrN5O, molecular weight 364.24 g/mol) is a fully substituted 1,2,3-triazole-4-carboxamide bearing a 5-amino group, an N1-(3-bromophenyl) substituent, and an N-cyclohexyl carboxamide side chain [1]. The compound belongs to the broader 5-amino-1,2,3-triazole-4-carboxamide (ATC) scaffold class, which has been identified through phenotypic screening as a privileged chemotype with submicromolar activity against intracellular Trypanosoma cruzi parasites (pEC50 > 6 in infected VERO cells), and which has additionally been explored as a starting point for inhibitors of the bacterial SOS response (RecA/LexA axis), ion channels, and kinase targets [2][3][4]. The combination of a meta-bromophenyl group, a cyclohexylamide moiety, and the critical 5-amino substituent defines the structural identity of this specific compound and is the basis for any differential selection relative to its closest commercially available or literature-reported analogs.

5-Amino-1-(3-bromophenyl)-N-cyclohexyl-1H-1,2,3-triazole-4-carboxamide – Why Generic ATC-Class Substitution Is Not Advisable


Within the 5-amino-1,2,3-triazole-4-carboxamide (ATC) chemotype, small structural perturbations produce large changes in biological readout. Published structure–activity relationship (SAR) studies demonstrate that removal or methylation of the 5-amino group abolishes antiparasitic activity entirely, that the nature of the N1-aryl substituent controls both potency and selectivity, and that the N-carboxamide substituent modulates lipophilicity, metabolic stability, and oral exposure [1]. Consequently, substituting 5-amino-1-(3-bromophenyl)-N-cyclohexyl-1H-1,2,3-triazole-4-carboxamide with an analog differing only in the cycloalkyl ring size (e.g., N-cyclopentyl or N-isopropyl), the halogen position (e.g., 4-bromophenyl), or the 5-substituent (e.g., H, methyl) cannot be assumed to preserve target potency, off-target profile, solubility, or metabolic clearance. The quantitative evidence assembled below identifies the specific, measurable dimensions along which this compound diverges from its closest comparators.

5-Amino-1-(3-bromophenyl)-N-cyclohexyl-1H-1,2,3-triazole-4-carboxamide – Quantitative Differentiation Evidence Against Closest Analogs


N-Cyclohexyl vs. N-Isopropyl: Lipophilicity-Driven Differentiation in Predicted Membrane Permeability and Metabolic Stability

The N-cyclohexyl group in the target compound introduces higher calculated lipophilicity compared with the N-isopropyl analog. Using XLogP3-AA computed values, the N-isopropyl analog (5-amino-1-(3-bromophenyl)-N-isopropyl-1H-1,2,3-triazole-4-carboxamide, PubChem CID 27261758) has an XLogP3-AA of 2.7 [1], whereas the target N-cyclohexyl compound, bearing two additional methylene units, is predicted to have an XLogP3-AA of approximately 3.5–3.8. In the ATC series, the ACS lead optimization study established that cLogD < 2.2 was associated with acceptable metabolic stability and that lipophilic ligand efficiency (LLE > 5 for pEC50 > 6) was a key selection criterion [2]. The elevated lipophilicity of the N-cyclohexyl compound relative to the N-isopropyl comparator suggests altered partitioning behavior, potentially greater membrane permeability, but also a higher risk of microsomal clearance, making it a more lipophilic probe candidate within the series.

Lipophilicity Metabolic stability Permeability Cycloalkyl SAR

5-Amino Substituent: Essentiality for Bioactive Conformation and Intramolecular Hydrogen Bonding

The 5-amino group is a non-negotiable structural requirement for biological activity within the ATC scaffold. Published SAR in the T. cruzi phenotypic assay demonstrated that analogs lacking the 5-amino substituent, or in which the 5-amino group is methylated, acetylated, or replaced by Cl, were completely inactive (pEC50 < 5, i.e., >10 μM) [1]. This was attributed to the disruption of a critical intramolecular hydrogen bond between the 5-NH2 and the carboxamide carbonyl oxygen, which stabilizes the bioactive planar conformation [1]. By contrast, the target compound retains the free 5-amino group, satisfying this structural prerequisite and distinguishing it from any 5-H, 5-methyl, 5-chloro, or 5-NMe2 analogs that may be offered as alternative triazole-4-carboxamides.

Intramolecular hydrogen bond Bioactive conformation 5-Amino SAR ATC scaffold

3-Bromophenyl vs. 4-Bromophenyl N1-Substitution: Regioisomeric Effects on Electronic Distribution and Steric Trajectory

The position of the bromine atom on the N1-phenyl ring alters both the electronic character of the aryl group (through inductive and resonance effects) and the spatial orientation of the substituent relative to the triazole core. In the meta position (3-bromophenyl), the bromine exerts a predominantly inductive electron-withdrawing effect (σm = 0.39) without direct resonance conjugation to the triazole N1. In the para position (4-bromophenyl), resonance donation (+M effect) from bromine to the ring becomes operative (σp = 0.23, σp⁺ = 0.15), resulting in a different net electronic profile [1]. Published SAR for the ATC series demonstrated that the nature and position of substituents on the N1-phenyl ring significantly modulate antiparasitic potency, with electron-withdrawing groups generally favored [2]. The 3-bromo substitution pattern therefore offers a distinct electronic and steric profile compared to 4-bromophenyl analogs, which translates to differential target engagement in assays where the aryl binding pocket discriminates between meta and para substitution.

Regioisomerism Aryl substitution Electronic effects Meta vs. para bromine

Cyclohexyl vs. Cyclopentyl N-Substituent: Ring Size Effects on Conformational Flexibility and Steric Footprint

The N-cyclohexyl group in the target compound (six-membered ring) provides a larger steric footprint and different conformational energetics compared to the N-cyclopentyl analog (five-membered ring). Cyclohexyl adopts chair conformations with distinct axial/equatorial preferences, whereas cyclopentyl features envelope or twist conformations with different spatial occupancy [1]. In the broader ATC optimization campaign, adjustment of the N-alkyl/cycloalkyl substituent was shown to be a productive vector for tuning metabolic stability and aqueous solubility while maintaining potency; for example, morpholino-alkyl substituents significantly improved solubility and reduced plasma protein binding relative to simple alkyl chains [2]. The cyclohexyl substituent, being more lipophilic and sterically encumbered than cyclopentyl, is expected to exhibit slower oxidative metabolism (due to greater steric shielding of the adjacent amide) but potentially lower aqueous solubility. The N-cyclopentyl analog (5-amino-1-(3-bromophenyl)-N-cyclopentyl-1H-1,2,3-triazole-4-carboxamide, ChemSpider ID available, molecular formula C14H16BrN5O) represents the closest ring-size comparator differing by exactly one methylene unit in the cycloalkyl ring.

Cycloalkyl SAR Conformational analysis Steric parameters Ring size

Scaffold-Level Privilege: 5-Amino-1,2,3-triazole-4-carboxamide vs. 1,2,3-Triazole-4-carboxamide Without 5-Amino Group

The 5-amino-1,2,3-triazole-4-carboxamide (ATC) scaffold, of which the target compound is a member, was identified as a novel hit series from a phenotypic high-content screen of 15,659 compounds against intracellular T. cruzi in VERO cells, with 495 hits meeting the threshold of >80% parasite growth inhibition and <30% host cell cytotoxicity [1]. In contrast, simple 1,2,3-triazole-4-carboxamides lacking the 5-amino group were not identified as hits in this screen, and the ATC series was prioritized for lead optimization based on its distinct activity profile, tractable SAR, and favorable physicochemical properties [1]. Additionally, the ATC scaffold has been independently identified in a separate high-throughput screen of ~1.8 million compounds as an inhibitor of the bacterial SOS response (RecA-mediated LexA auto-proteolysis), with optimized analogs achieving improved potency and cross-species breadth against both E. coli and P. aeruginosa LexA [2]. This dual-occurrence of the ATC scaffold in unrelated phenotypic screens reinforces its status as a privileged starting point distinct from non-aminated triazole-4-carboxamides.

Privileged scaffold ATC chemotype Phenotypic screening Drug discovery starting point

5-Amino-1-(3-bromophenyl)-N-cyclohexyl-1H-1,2,3-triazole-4-carboxamide – High-Yield Research and Industrial Application Scenarios


Antiparasitic Drug Discovery: Chagas Disease Hit-to-Lead and Lead Optimization Programs

The ATC scaffold, including the 5-amino-1-(3-bromophenyl) sub-series, has demonstrated submicromolar activity against intracellular T. cruzi amastigotes (pEC50 > 6) with acceptable selectivity over VERO host cells [1]. The N-cyclohexyl variant, with its distinct lipophilicity profile (predicted XLogP3-AA ~3.5–3.8), is suitable for structure–property relationship (SPR) studies aimed at balancing potency against metabolic stability and oral bioavailability. Procurement of this compound enables direct comparison with N-isopropyl and N-cyclopentyl analogs to map the cycloalkyl size–lipophilicity–clearance relationship within a defined 3-bromophenyl ATC sub-series [1].

Bacterial SOS Response Inhibition: DISARMER Program Tool Compound

The 5-amino-1,2,3-triazole-4-carboxamide scaffold has been validated as an inhibitor of RecA-mediated LexA auto-proteolysis, the initiating event of the bacterial SOS DNA damage response, with optimized analogs showing cross-species activity against E. coli and P. aeruginosa [2]. The meta-bromophenyl substituent and cyclohexylamide group in the target compound provide a distinct electronic and steric profile for probing the LexA binding pocket, complementing existing structure–activity relationships developed around the 1-(carbamoylmethyl) sub-series [2].

Ion Channel and Kinase Screening Libraries: Privileged Scaffold Expansion

Patents disclose 5-amino-1,2,3-triazole-4-carboxamide derivatives as modulators of voltage-gated sodium channels (e.g., NaV1.3) and as inhibitors of PI3K and other protein kinases, with IC50 values in the low nanomolar range reported for optimized analogs [3][4]. The target compound, with its 3-bromophenyl and N-cyclohexyl substitution, occupies a specific region of chemical space within the ATC patent landscape and can serve as a reference compound for newly designed analogs or as a starting point for kinase selectivity profiling across a panel of AGC-family or lipid kinases.

Comparative Physicochemical Profiling: Cycloalkyl Substituent Property Space Mapping

The N-cyclohexyl group in the target compound provides an estimated XLogP3-AA increment of +0.8 to +1.1 log units relative to the N-isopropyl analog and an estimated +0.5 log units relative to the N-cyclopentyl analog [5]. This makes the compound a valuable member of a matched molecular pair (MMP) series for systematic evaluation of how incremental cycloalkyl lipophilicity affects aqueous solubility, microsomal stability, plasma protein binding, and cell permeability, all within a constant 5-amino-3-bromophenyl-triazole-4-carboxamide core.

Quote Request

Request a Quote for 5-amino-1-(3-bromophenyl)-N-cyclohexyl-1H-1,2,3-triazole-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.